1,1-Dichloro-1,2,2,2-tetrafluoroethane

HFC-134a synthesis isomer selectivity catalytic hydrogenolysis

1,1-Dichloro-1,2,2,2-tetrafluoroethane (CAS 1320-37-2 for mixed isomers; specific isomer CAS 374-07-2), also designated CFC-114a or R-114a, is an asymmetric chlorofluorocarbon isomer of dichlorotetrafluoroethane. It is characterized by two chlorine atoms on a single carbon, distinguishing it structurally from its symmetric isomer CFC-114.

Molecular Formula C2Cl2F4
Molecular Weight 170.92 g/mol
CAS No. 1320-37-2
Cat. No. B072178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dichloro-1,2,2,2-tetrafluoroethane
CAS1320-37-2
Molecular FormulaC2Cl2F4
Molecular Weight170.92 g/mol
Structural Identifiers
SMILESC(C(F)(Cl)Cl)(F)(F)F
InChIInChI=1S/C2Cl2F4/c3-1(4,5)2(6,7)8
InChIKeyBAMUEXIPKSRTBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility8.01e-04 M
In water,137 mg/L at 25 °C
Very soluble in benzene, diethyl ether, ethanol

1,1-Dichloro-1,2,2,2-tetrafluoroethane (CFC-114a) — Procurement-Grade Baseline for Differentiated Chlorofluorocarbon Selection


1,1-Dichloro-1,2,2,2-tetrafluoroethane (CAS 1320-37-2 for mixed isomers; specific isomer CAS 374-07-2), also designated CFC-114a or R-114a, is an asymmetric chlorofluorocarbon isomer of dichlorotetrafluoroethane. It is characterized by two chlorine atoms on a single carbon, distinguishing it structurally from its symmetric isomer CFC-114 [1]. The compound is relevant in refrigeration, as a chemical intermediate for HFC-134a production, and in controlled industrial applications governed by the Montreal Protocol. Unlike generic CFC mixtures, CFC-114a exhibits quantifiable differentiation in isomer-specific reactivity, environmental metrics, and thermodynamic properties that directly influence procurement decisions where isomer purity and performance specificity are required.

Why Generic Dichlorotetrafluoroethane Cannot Substitute for 1,1-Dichloro-1,2,2,2-tetrafluoroethane in Critical Applications


Although CFC-114a and CFC-114 share the same molecular formula (C₂Cl₂F₄) and are often co-produced or supplied as mixed isomers, their asymmetric versus symmetric chlorine distribution produces fundamentally different chemical reactivity, environmental fate, and thermodynamic behavior. Substituting CFC-114a with generic dichlorotetrafluoroethane or CFC-114 without isomer verification can compromise catalytic selectivity in downstream synthesis [1], alter ozone depletion and global warming accounting by up to 34% [2], shift critical pressure by more than 50% [3], and introduce difficult-to-separate by-products in refrigerant-grade manufacturing. The quantitative evidence below demonstrates that these are not marginal differences but decision-relevant parameters for scientific and industrial users.

Quantitative Differentiation Evidence for 1,1-Dichloro-1,2,2,2-tetrafluoroethane (CFC-114a) vs. Closest Analogs


Isomer-Specific Product Selectivity in Catalytic Hydrogenolysis — CFC-114a Yields HFC-134a Exclusively, While CFC-114 Produces an Inseparable Isomer Mixture

When 1,1-dichloro-1,2,2,2-tetrafluoroethane (CFC-114a) is subjected to catalytic hydrogenolysis, the reaction yields 1,1,1,2-tetrafluoroethane (HFC-134a) almost exclusively, with negligible formation of the undesired isomer CHF₂CHF₂ (HFC-134). In contrast, under analogous conditions, the symmetric isomer CFC-114 (1,2-dichloro-1,1,2,2-tetrafluoroethane) produces a mixture of HFC-134a and HFC-134 [1]. The two HFC isomers boil only 7 °C apart, making high-purity separation by distillation extremely difficult and costly [2]. This isomer-dependent selectivity is intrinsic to the asymmetric chlorine substitution pattern of CFC-114a and cannot be replicated with generic dichlorotetrafluoroethane mixtures.

HFC-134a synthesis isomer selectivity catalytic hydrogenolysis refrigerant intermediate

28% Lower Ozone Depletion Potential (ODP) — Model-Based ODP of 0.72 vs. Regulatory ODP of 1.0 for CFC-114

The ozone depletion potential (ODP) of CFC-114a was calculated to be 0.72 using a 2-D atmospheric model constrained by experimentally measured UV absorption cross-sections (192.5–235 nm, 207–323 K) [1]. In contrast, the regulatory ODP assigned to the symmetric isomer CFC-114 under the Montreal Protocol and codified in national regulations (e.g., UK Ozone Layer Protection Regulations, 40 CFR Part 82) is 1.0 [2][3]. This represents a 28% reduction in ozone-depleting capacity per unit mass emitted for the asymmetric isomer.

ozone depletion potential Montreal Protocol atmospheric chemistry CFC regulation

34% Lower 100-Year Global Warming Potential (GWP) — GWP 6,510 vs. 9,800 for CFC-114

Using experimentally measured infrared absorption spectra and the atmospheric lifetime determined in the same study, the 100-year Global Warming Potential (GWP) of CFC-114a was estimated to be 6,510 [1]. The symmetric isomer CFC-114 has a regulatory 100-year GWP of 9,800 as listed in the U.S. EPA greenhouse gas reporting tables (40 CFR Part 82, Appendix I) [2]. This represents a 34% reduction (Δ = 3,290 GWP units) in radiative forcing contribution per unit mass for CFC-114a relative to CFC-114.

global warming potential greenhouse gas accounting CFC climate impact

57% Shorter Stratospheric Lifetime — 81 Years for CFC-114a vs. 190 Years for CFC-114

Semi-empirical, observationally-derived stratospheric steady-state lifetime estimates place CFC-114a at 81 years (76–87 year range), compared to 190 years (176–201 year range) for CFC-114 [1]. This 109-year difference (57% reduction) indicates that CFC-114a is removed from the stratosphere substantially faster, primarily via short-wavelength UV photolysis. The shorter lifetime directly reduces both the integrated ozone-depleting effect and the cumulative radiative forcing over the compound's atmospheric residence time.

atmospheric lifetime stratospheric removal CFC persistence environmental fate

51% Higher Critical Pressure — 4.92 MPa for CFC-114a vs. 3.26 MPa for CFC-114

The critical pressure of CFC-114a is 4.92 MPa, compared to 3.26 MPa for CFC-114 [1][2]. This 1.66 MPa difference (51% higher) is a consequence of the asymmetric molecular structure and directly influences the upper operating pressure limit, compressor design, and efficiency of transcritical or near-critical refrigeration cycles. The critical temperatures of the two isomers are nearly identical (145.7 °C vs. 145.6 °C), isolating critical pressure as the primary differentiating thermodynamic parameter.

critical properties refrigeration cycle design thermodynamic performance high-pressure systems

High-Value Application Scenarios for 1,1-Dichloro-1,2,2,2-tetrafluoroethane (CFC-114a) Based on Verified Differentiation


High-Purity HFC-134a Intermediate Manufacturing

CFC-114a is the preferred starting material for catalytic hydrogenolysis to produce HFC-134a (1,1,1,2-tetrafluoroethane), a widely used low-ODP refrigerant replacement for CFC-12. The asymmetric isomer yields HFC-134a almost exclusively, whereas CFC-114 produces an inseparable mixture of HFC-134a and HFC-134. Procurement specifications for HFC-134a intermediate production should require verified CFC-114a isomer content, as even minor CFC-114 contamination will introduce HFC-134 impurities that are prohibitively difficult to separate by distillation [1][2].

Regulatory-Compliant CFC Use Under ODP- and GWP-Weighted Frameworks

In jurisdictions where certain CFC applications remain permitted under essential-use exemptions or where ODP- and GWP-based taxation applies, CFC-114a offers a 28% lower ODP (0.72 vs. 1.0) and a 34% lower 100-year GWP (6,510 vs. 9,800) compared to CFC-114 [1][2]. These quantitative environmental metrics directly reduce regulatory liability, reporting burden, and potential tax exposure per unit mass of material used.

High-Pressure Refrigeration Cycle Design and Engineering

The 51% higher critical pressure of CFC-114a (4.92 MPa vs. 3.26 MPa for CFC-114) provides a wider operational envelope for transcritical or high-pressure refrigeration systems [1][2]. Engineers designing specialized cooling equipment that operates near the critical point should evaluate CFC-114a rather than CFC-114 when higher discharge pressures are advantageous for cycle efficiency or heat rejection characteristics.

Atmospheric Fate Modeling and Environmental Risk Assessment

For environmental scientists conducting emission impact assessments, CFC-114a's 57% shorter stratospheric lifetime (81 years vs. 190 years for CFC-114) and distinct fractional release factor (FRF = 0.31 vs. 0.12 for CFC-114) must be accounted for in atmospheric chemistry models [1]. Using generic dichlorotetrafluoroethane parameters will overestimate the persistence and cumulative ozone-depleting effect of CFC-114a emissions, leading to inaccurate risk projections.

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